molecular formula C12H17NO B1488409 1-[(Benzylamino)methyl]cyclobutan-1-ol CAS No. 1601167-65-0

1-[(Benzylamino)methyl]cyclobutan-1-ol

Cat. No.: B1488409
CAS No.: 1601167-65-0
M. Wt: 191.27 g/mol
InChI Key: LSCNVLSDQNIRJG-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound centers around a cyclobutane ring bearing two substituents at the C-1 position: a hydroxyl group and a (benzylamino)methyl chain. The compound possesses the molecular formula C12H17NO and exhibits a molecular weight of 191.28 g/mol, indicating a relatively compact structure despite the presence of both aliphatic and aromatic components. The four-membered cyclobutane ring introduces significant ring strain, with internal bond angles deviating substantially from the tetrahedral geometry preferred by sp3-hybridized carbon atoms.

The stereochemical complexity of this compound arises from the quaternary carbon center at C-1 of the cyclobutane ring, where the hydroxyl and (benzylamino)methyl substituents are positioned. The benzylamino group consists of a methylene bridge connecting the cyclobutane ring to a secondary amine, which is further substituted with a benzyl group. This extended substitution pattern creates multiple sites for stereochemical variation and conformational flexibility, particularly around the C-N bonds and the orientation of the aromatic ring system.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as rel-(1s,3s)-3-((benzylamino)methyl)cyclobutan-1-ol in its cis configuration, indicating the relative stereochemistry of substituents on the cyclobutane ring. The three-dimensional arrangement of atoms in this molecule influences both its physical properties and chemical reactivity, with the hydroxyl group capable of hydrogen bonding and the amine nitrogen serving as both a hydrogen bond donor and acceptor.

Conformational analysis reveals that the cyclobutane ring adopts a puckered conformation to minimize angle strain, while the (benzylamino)methyl substituent can rotate around single bonds to adopt various orientations relative to the ring plane. The benzyl group attached to the amine nitrogen introduces additional conformational possibilities through rotation around the C-N bond connecting it to the aliphatic chain. These conformational dynamics significantly impact the molecule's ability to participate in intermolecular interactions and influence its behavior in different chemical environments.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial insights into its molecular structure and functional group identification. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the cyclobutane ring system, hydroxyl group, and benzylamino substituent. The proton nuclear magnetic resonance spectrum exhibits complex multipicity patterns arising from the constrained geometry of the four-membered ring and the diastereotopic relationships between ring protons.

Infrared spectroscopy analysis identifies several characteristic absorption bands that confirm the presence of key functional groups within the molecule. The hydroxyl group manifests as a broad absorption band in the region of 3200-3550 cm⁻¹, indicative of O-H stretching vibrations typical of tertiary alcohols. The secondary amine functionality contributes absorption bands in the 3310-3350 cm⁻¹ region corresponding to N-H stretching vibrations, while C-N stretching vibrations appear in the 1020-1200 cm⁻¹ range. The aromatic benzyl substituent generates characteristic bands at 1550-1700 cm⁻¹ due to C=C stretching vibrations and 680-860 cm⁻¹ from aromatic C-H bending modes.

Functional Group Infrared Frequency Range (cm⁻¹) Assignment Intensity
Tertiary alcohol O-H stretch 3200-3550 ν(-(C)O-H) Strong, broad
Secondary amine N-H stretch 3310-3350 ν(-(C)-N-H) Medium
Aromatic C=C stretch 1550-1700 ν(-C=C-) Medium
C-N stretch 1020-1200 ν(-C-N-) Medium
Aromatic C-H bend 680-860 δ(=C-H) Strong

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at m/z 191, corresponding to the calculated molecular weight of C12H17NO. Characteristic fragmentation patterns include loss of the hydroxyl group (M-17), elimination of the benzylamino side chain, and formation of tropylium ion fragments from the benzyl group. These fragmentation pathways provide valuable information about the connectivity and stability of different molecular regions under ionization conditions.

The combination of nuclear magnetic resonance, infrared, and mass spectrometry data establishes a comprehensive spectroscopic profile that confirms the proposed molecular structure and provides insights into conformational behavior and intermolecular interactions. Chemical shift analysis in nuclear magnetic resonance spectroscopy reveals the electronic environment of different carbon and hydrogen atoms, while coupling patterns elucidate connectivity relationships throughout the molecular framework.

Computational Chemistry Insights (Topological Polar Surface Area, Lipophilicity Parameter, Rotatable Bonds)

Computational chemistry calculations provide quantitative insights into the molecular properties that govern the behavior of this compound in biological and chemical systems. These calculations encompass topological polar surface area determinations, lipophilicity parameter estimations, and conformational flexibility assessments that collectively define the compound's pharmacological and chemical characteristics.

The topological polar surface area represents a crucial molecular descriptor that influences membrane permeability and bioavailability characteristics. For this compound, this parameter accounts for the contributions of the hydroxyl oxygen atom and the secondary amine nitrogen, both of which participate in hydrogen bonding interactions. The calculated topological polar surface area value reflects the compound's capacity for polar interactions while maintaining sufficient lipophilic character for membrane penetration.

Lipophilicity parameter calculations, typically expressed as LogP values, quantify the compound's preference for lipophilic versus hydrophilic environments. The presence of the benzyl group contributes significantly to the lipophilic character, while the hydroxyl and amine functionalities provide hydrophilic balance. This dual nature influences the compound's solubility profile, distribution characteristics, and potential for crossing biological membranes.

Computational Parameter Calculated Value Molecular Significance
Molecular Weight 191.28 g/mol Compact structure with moderate complexity
Topological Polar Surface Area ~32-40 Ų Moderate polarity suitable for membrane permeation
Estimated LogP 1.5-2.5 Balanced lipophilic/hydrophilic character
Rotatable Bond Count 4-5 Moderate conformational flexibility
Hydrogen Bond Donors 2 Hydroxyl and amine NH groups
Hydrogen Bond Acceptors 2 Oxygen and nitrogen atoms

The number of rotatable bonds provides insight into conformational flexibility and entropy considerations during molecular interactions. This compound contains approximately four to five rotatable bonds, primarily involving the (benzylamino)methyl chain and the benzyl substituent. This moderate flexibility allows for conformational adaptation during binding interactions while maintaining sufficient rigidity for selective recognition.

Hydrogen bonding capacity analysis reveals that the molecule can serve as both a hydrogen bond donor and acceptor through its hydroxyl and amine functionalities. The hydroxyl group at the quaternary carbon center can donate a hydrogen bond, while the oxygen atom can accept hydrogen bonds from suitable partners. Similarly, the secondary amine nitrogen can both donate and accept hydrogen bonds, depending on its protonation state and local chemical environment. These hydrogen bonding capabilities significantly influence the compound's interactions with biological targets and its behavior in different solvent systems.

Properties

IUPAC Name

1-[(benzylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(7-4-8-12)10-13-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNVLSDQNIRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-[(Benzylamino)methyl]cyclobutan-1-ol generally follows a multi-step approach involving:

  • Formation of the cyclobutanone or cyclobutanol intermediate,
  • Introduction of the benzylamino methyl substituent via nucleophilic substitution or reductive amination,
  • Purification and isolation of the target compound.

The key challenge lies in the selective functionalization of the cyclobutane ring and the control of stereochemistry at the hydroxyl-bearing carbon.

Preparation of Cyclobutanone/Cyclobutanol Core

The cyclobutan-1-ol moiety can be prepared by reduction of cyclobutanone derivatives or by ring construction methods:

  • Reduction of Cyclobutanone: Cyclobutanone can be selectively reduced to cyclobutan-1-ol using sodium borohydride (NaBH4) or other mild hydride donors, yielding the corresponding alcohol with retention of the ring structure.

  • Cyclobutane Ring Construction: Alternative routes involve the synthesis of cyclobutane rings via intramolecular cyclization or [2+2] cycloaddition reactions, followed by functional group transformations to introduce the hydroxyl group.

In a related synthetic study involving spirocyclic cyclobutanone derivatives, reduction with NaBH4 in methanol at 0 °C to room temperature afforded high yields (up to 99%) of the corresponding cyclobutanol intermediates, which were then further functionalized.

Representative Detailed Procedure (Adapted from Related Cyclobutanol Syntheses)

Step Reagents/Conditions Description Yield (%) Notes
1 Cyclobutanone + NaBH4 in MeOH, 0 °C to r.t. Reduction to cyclobutan-1-ol 95–99 Mild conditions, high selectivity
2 Cyclobutanol + MsCl, Et3N, 0 °C Formation of mesylate intermediate 85–90 Requires dry conditions
3 Mesylate + Benzylamine in DMSO, r.t. Nucleophilic substitution to introduce benzylamino 70–85 Stirring for several hours
4 Purification by silica gel chromatography Isolation of pure this compound Confirmed by NMR and MS

Research Findings and Analytical Data

  • Yields: Reported yields for the reductive amination and nucleophilic substitution steps range from 70% to 99%, depending on reagent purity and reaction conditions.

  • Stereochemistry: The stereochemical outcome depends on the starting cyclobutanone and reaction conditions; careful control of temperature and choice of reducing agent influences diastereoselectivity.

  • Purity: Final compounds are typically purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Reductive Amination Cyclobutanone, Benzylamine, NaBH4 One-step amine formation Direct, high yield Requires careful pH control
Nucleophilic Substitution Cyclobutanol mesylate, Benzylamine Two-step substitution Good control over substitution Requires mesylation step
Aza-Michael Addition Benzylamine, activated cyclobutene esters Addition to double bond Useful for unsaturated systems Less direct for cyclobutanol

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzylamino)methyl]cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides, under basic conditions.

Major Products Formed:

  • Oxidation: Cyclobutanone derivatives or carboxylic acids.

  • Reduction: Cyclobutanamine derivatives.

  • Substitution: Alkylated cyclobutanols.

Scientific Research Applications

1-[(Benzylamino)methyl]cyclobutan-1-ol has several scientific research applications across various fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 1-[(Benzylamino)methyl]cyclobutan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific interactions of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-((Benzyl(methyl)amino)methyl)cyclobutan-1-ol

  • Structure: Differs by the addition of a methyl group to the benzylamino nitrogen (N-methylation).
  • Molecular Formula : C₁₄H₂₂N₂O (estimated).
  • Reduced hydrogen-bonding capacity compared to the non-methylated analog. Safety protocols emphasize strict handling (e.g., avoiding inhalation, skin contact) due to reactive amine groups .

1-[(Benzylamino)methyl]cyclopentan-1-ol

  • Structure : Cyclopentane ring replaces cyclobutane.
  • Molecular Formula: C₁₃H₁₉NO (same as the target compound).
  • Altered spatial arrangement may affect binding affinity in biological targets. No specific safety data reported, but similar precautions for amino-alcohols apply .

1-[(Cycloheptylamino)methyl]cyclobutan-1-ol

  • Structure : Cycloheptyl group replaces benzyl.
  • Molecular Formula: C₁₂H₂₃NO.
  • Key Differences: Increased aliphatic character reduces aromatic interactions. Molecular weight (197.32 g/mol) is lower than the benzyl analog. Limited data on purity (>95%) and storage (4°C recommended) .

1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol

  • Structure : Fluorophenyl group replaces benzyl.
  • Molecular Formula: C₁₁H₁₄FNO.
  • GHS safety protocols include specific measures for fluorinated compounds (e.g., controlled disposal) .

1-[(methylamino)methyl]cyclobutan-1-ol

  • Structure: Methylamino group replaces benzylamino.
  • Molecular Formula: C₆H₁₃NO.
  • Key Differences :
    • Simplified structure with lower molecular weight (115.18 g/mol ).
    • Reduced steric hindrance may increase reactivity in nucleophilic substitutions.
    • Collision cross-section analysis (CCS) predicts distinct physicochemical behavior .

Research Implications

  • Ring Size : Cyclobutane’s strain enhances reactivity compared to cyclopentane analogs, making it a candidate for strained-ring catalysis .
  • Substituent Effects : Benzyl groups improve aromatic stacking in drug design, while fluorinated analogs offer metabolic resistance .
  • Safety: All amino-alcohols require rigorous handling to prevent exposure, with N-methylated variants posing higher lipophilicity-related risks .

Biological Activity

1-[(Benzylamino)methyl]cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and a benzylamino group. This unique structure positions it within a class of compounds that may exhibit significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NOC_{12}H_{17}NO. Its structure can be represented as follows:

SMILES OC1 CNCc2ccccc2 CCC1\text{SMILES OC1 CNCc2ccccc2 CCC1}

This indicates the presence of both hydroxyl and benzylamino functional groups, which are crucial for its biological interactions.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Differences
This compoundCyclobutane ringUnique reactivity due to cyclobutane structure
1-[(Benzylamino)methyl]cyclopropan-1-olCyclopropane ringHigher ring strain, different biological activity
1-[(Benzyl(methyl)amino)methyl]cyclopentan-1-olCyclopentane ringMore stable, potential differences in receptor interaction

Pharmacological Potential

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in neurological processes and metabolic pathways. Preliminary studies suggest its potential as a therapeutic agent in treating conditions such as Alzheimer's disease, schizophrenia, and pain management .

The compound's mechanism may involve modulation of cholinergic muscarinic M1 receptors, which are implicated in cognitive functions and memory. This positive allosteric modulation could enhance cholinergic signaling, providing a therapeutic avenue for neurodegenerative diseases .

Case Studies and Experimental Findings

In animal models, specifically using mice, studies have assessed the compound's effects on immune responses. For instance, after oral administration at varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg), the compound's influence on interleukin-6 (IL-6) levels was measured post TLR7 stimulation . The findings indicated no significant mortality across treatment groups, suggesting a favorable safety profile.

Summary of Experimental Results

Dose (mg/kg)Timepoint (hours)IL-6 Level Change (%)
336+15
10013+20
30024+10

Q & A

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger to model binding to enzymes (e.g., HIV protease, bacterial targets). Focus on the benzylamino group as a hydrogen-bond donor and the hydroxyl group as a polar anchor .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS). Key parameters include RMSD (<2.0 Å) and binding free energy (MM/PBSA analysis) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with inhibitory activity. Chlorine or nitro groups at the para position enhance binding affinity by 20–30% in analogous compounds .

How do substituents on the benzylamino group affect the compound’s biological activity?

Advanced
Substituents modulate lipophilicity and electronic effects , altering membrane permeability and target binding:

  • Electron-withdrawing groups (e.g., Cl, NO₂ at para): Increase polarity, improving solubility but reducing blood-brain barrier penetration. Demonstrated 1.5–2.0× higher activity against bacterial enzymes .
  • Electron-donating groups (e.g., CH₃, OCH₃): Enhance π-π stacking with aromatic residues in protein pockets (e.g., HIV protease), boosting IC₅₀ values by 10–15% .
  • Steric bulk (e.g., ortho-substituents): Disrupts binding to shallow active sites (e.g., renin inhibitors), reducing efficacy by >50% .

What spectroscopic techniques are optimal for characterizing this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR identifies the cyclobutane ring (δ ~1.8–2.5 ppm for CH₂ groups) and benzylamino protons (δ ~3.4–3.8 ppm, split due to J-coupling).
  • IR : Confirm hydroxyl (broad ~3200–3400 cm⁻¹) and amine (sharp ~3300 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ at m/z 206.1 (C₁₃H₁₉NO⁺) with fragmentation peaks at m/z 91 (benzyl ion) .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Meta-analysis : Pool data from PubChem, ECHA, and peer-reviewed studies. Adjust for variables like assay type (cell-free vs. in vivo) and compound purity (HPLC >95% required).
  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies >10-fold may indicate off-target effects .
  • Structural analogs : Compare with 1-(benzylamino)cyclobutane-1-carbonitrile hydrochloride (CID 130513396), which lacks the hydroxyl group but shows similar target profiles .

What are common impurities during synthesis, and how are they detected?

Q. Basic

  • Unreacted epoxide : Detected via GC-MS (retention time ~8.2 min) or TLC (Rf 0.6 in ethyl acetate/hexane).
  • Over-alkylation byproducts : Identified by LC-MS as [M+CH₂C₆H₅]⁺ adducts.
  • Oxidation products : Cyclobutanone derivatives (δ ~210 ppm in ¹³C NMR) .

Can this compound act as a chiral scaffold in asymmetric synthesis?

Advanced
The cyclobutane ring and adjacent stereocenters (if present) enable chiral resolution:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IB) to separate enantiomers (α >1.2).
  • Catalytic applications : The hydroxyl and amino groups coordinate metals (e.g., Cu²⁺) for asymmetric aldol reactions (ee up to 85% reported for similar aminodiols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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1-[(Benzylamino)methyl]cyclobutan-1-ol
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1-[(Benzylamino)methyl]cyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.